

H-Arg(MTR)-OH: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: H-Arg(MTR)-OH

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This in-depth technical guide provides a comprehensive overview of the solubility and stability of **H-Arg(MTR)-OH** (N α -H-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine), a critical arginine derivative used in peptide synthesis and other research applications. Understanding its physicochemical properties is paramount for its effective use, storage, and the successful synthesis of complex peptides.

Core Physicochemical Properties

H-Arg(MTR)-OH is a derivative of the amino acid L-arginine where the guanidino group on the side chain is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This protection is crucial to prevent unwanted side reactions during peptide synthesis.^{[1][2]}

Property	Value	References
Molecular Formula	C ₁₆ H ₂₆ N ₄ O ₅ S	[1][3]
Molar Mass	386.47 g/mol	[3]
Appearance	White to light yellow powder/solid	[3]
Storage Temperature	2-8°C	[1][3]
Key Sensitivities	Moisture sensitive; store in a dark, dry place under an inert atmosphere.	[1][3]

Note: The compound may also be available as a hydrate (e.g., **H-Arg(Mtr)-OH**·1/2H₂O), which can influence its molecular weight and handling properties.[1][4]

Solubility Profile

The solubility of **H-Arg(MTR)-OH** is dictated by its large, hydrophobic Mtr protecting group and the ionizable groups of the core arginine structure.

Solubility in Common Solvents

Quantitative solubility data in peer-reviewed literature is scarce; however, qualitative descriptions provide practical guidance.

Solvent	Solubility	References
Water	Slightly soluble	[3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3]
Methanol (MeOH)	Soluble	[3]
Dimethylformamide (DMF)	Soluble (Implied by its use in SPPS)	[2]
N-Butylpyrrolidone (NBP)	Soluble (Implied by its use in SPPS)	[2]

Effect of pH on Aqueous Solubility

The solubility of peptides and their derivatives is highly dependent on pH.^[5] **H-Arg(MTR)-OH** contains a free α -amino group and a carboxylic acid, making it zwitterionic at its isoelectric point (pI) and generally least soluble.

- **Acidic Conditions (pH < pI):** In acidic solutions, the α -amino group is protonated ($-\text{NH}_3^+$), leading to a net positive charge. This increases polarity and enhances solubility in aqueous media. For basic amino acid derivatives like this, dissolving in a dilute acidic solvent (e.g., 10-25% acetic acid) is a common strategy.^[6]
- **Basic Conditions (pH > pI):** In basic solutions, the carboxylic acid group is deprotonated ($-\text{COO}^-$), resulting in a net negative charge, which can also improve solubility.

Stability Profile

The stability of **H-Arg(MTR)-OH** is a critical consideration for both storage and experimental use, particularly during the demanding conditions of peptide synthesis.

General Storage and Handling

For maximum shelf-life, **H-Arg(MTR)-OH** should be stored under controlled conditions to prevent degradation.

Condition	Recommendation	Rationale	References
Temperature	2-8°C	Minimizes thermal degradation.	[1][3]
Atmosphere	Inert gas (e.g., Argon, Nitrogen)	Prevents oxidation and degradation from reactive atmospheric components.	[1][3]
Moisture	Dry/Desiccated	The compound is moisture-sensitive; hydrolysis can occur.	[3]
Light	Keep in a dark place	Protects against potential photodegradation.	[1][3]

Stability in Solution

In the context of solid-phase peptide synthesis (SPPS), the stability of the dissolved amino acid derivative is crucial. Studies on the closely related Fmoc-Arg(Mtr)-OH show that the Mtr protecting group is very stable in common SPPS solvents.

- In DMF and NBP: Fmoc-protected arginine derivatives with Pbf and NO₂ protecting groups have shown complete stability in DMF and NBP, even at 45°C, conditions often used in SPPS.[2] While this data is for the Fmoc-protected version, it indicates the inherent stability of the Mtr group itself in these solvents.

Chemical Stability and Degradation

The Mtr group is known for its high stability toward acids compared to other common arginine protecting groups like Pbf and Pmc.[7]

- Acid Lability: The Mtr group is significantly more resistant to acid cleavage than Pbf or Pmc. [7] Complete removal requires strong acid conditions, typically neat trifluoroacetic acid (TFA) with scavengers, often for prolonged periods (e.g., several hours).[2][8]

- Degradation During Deprotection: This requirement for harsh, extended acid treatment can lead to side reactions, especially in peptides containing sensitive residues like tryptophan.[9]
- Hydrolysis: Like all amino acid derivatives, **H-Arg(MTR)-OH** is susceptible to hydrolysis of its peptide bond if used in peptide synthesis, a process often catalyzed by acidic or basic conditions.[10]

Experimental Protocols and Workflows

Protocol for General Solubilization

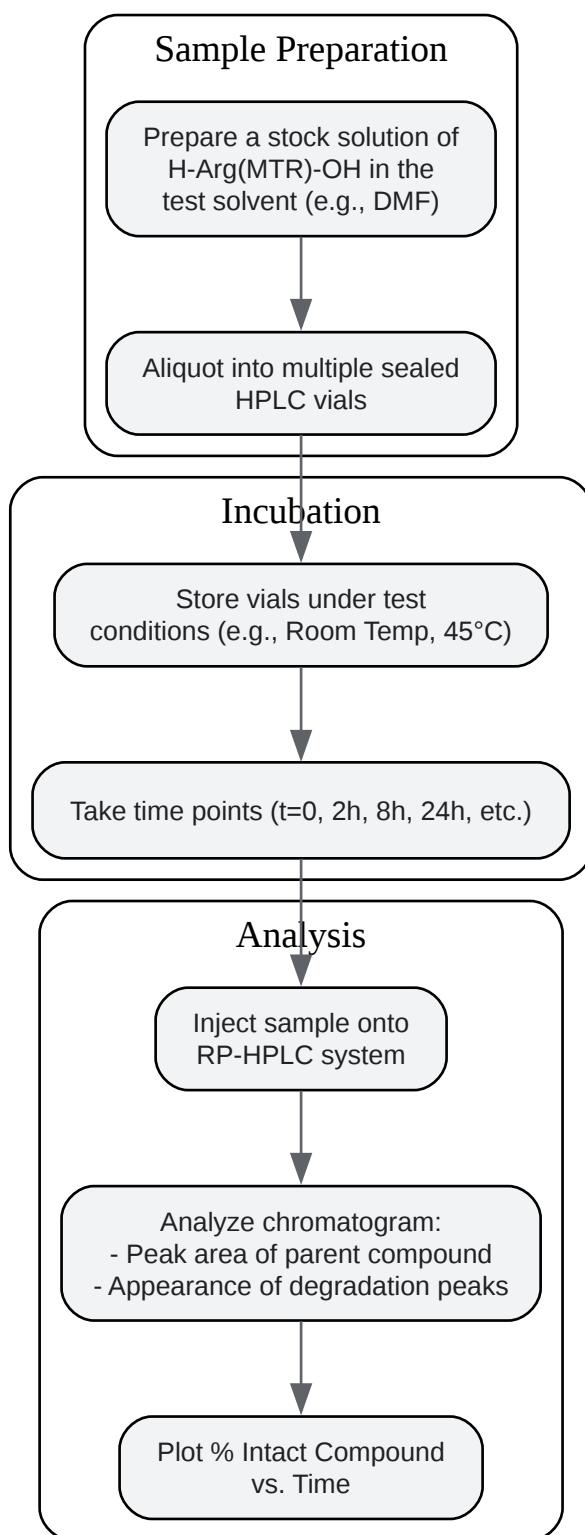
This protocol provides a systematic approach to dissolving **H-Arg(MTR)-OH**, starting with the least harsh solvents. Always test with a small amount of material first.[5]

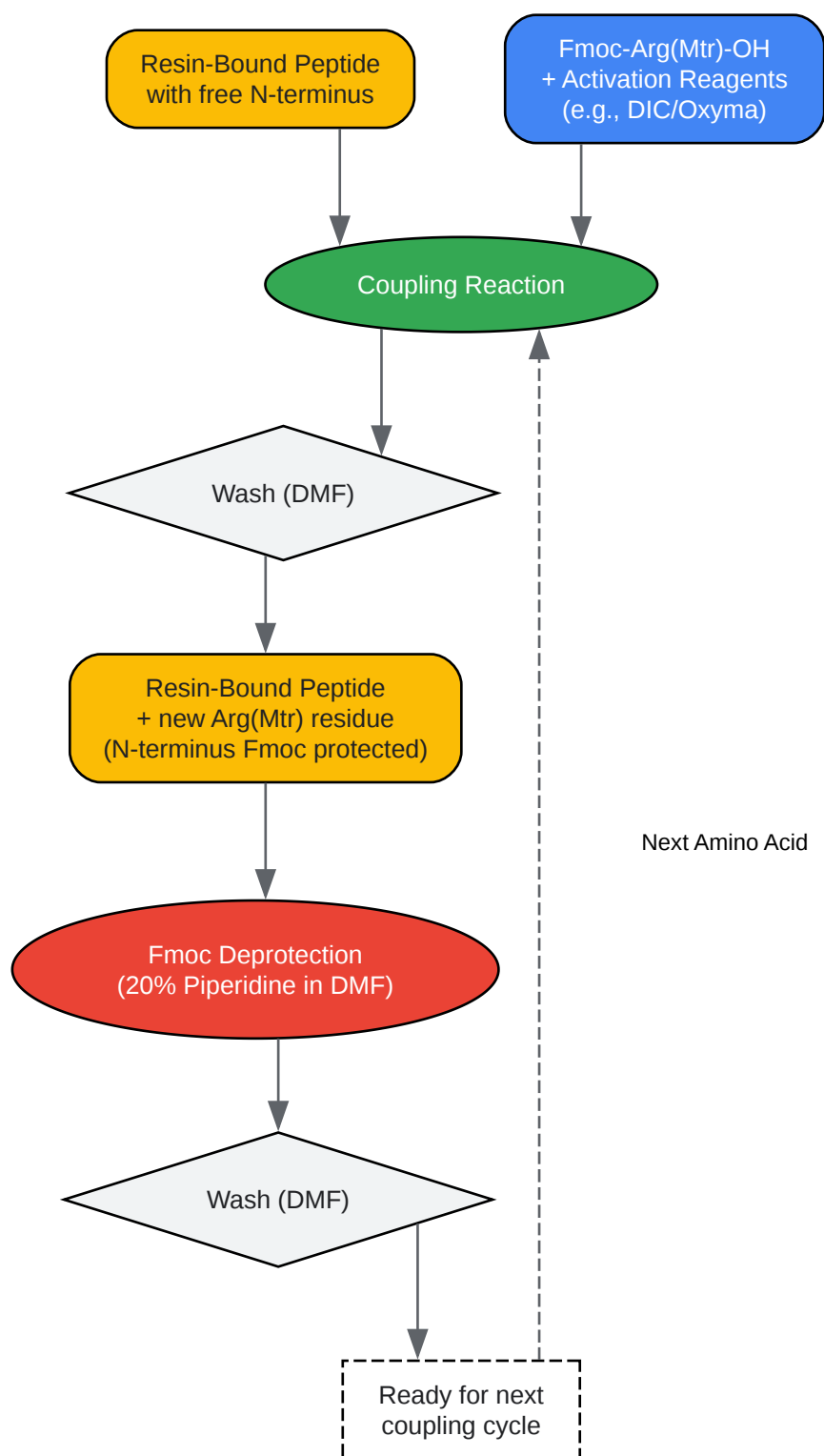
- Initial Test in Water:
 - Add the desired volume of sterile, deionized water to a small, accurately weighed aliquot of **H-Arg(MTR)-OH**.
 - Vortex thoroughly. If the compound does not dissolve, gentle sonication for 10-15 minutes may be applied to break up aggregates.[5]
- pH Adjustment (If Insoluble in Water):
 - Since **H-Arg(MTR)-OH** is a basic derivative, it will be more soluble at an acidic pH.
 - Prepare a fresh aliquot. Add a small amount of a dilute acidic solution (e.g., 10% acetic acid in water) dropwise while vortexing until the solid dissolves.[11]
- Use of Organic Solvents:
 - If the intended application is incompatible with acidic aqueous solutions, use an organic solvent.
 - Add a minimal volume of pure DMSO or DMF to the vial.[11]
 - Vortex vigorously until the compound is completely dissolved.

- For applications requiring an aqueous buffer, the concentrated organic solution can be added dropwise to the stirred buffer solution. This minimizes the risk of precipitation.

Workflow for Assessing Solution Stability

A common method to assess the stability of a compound in a specific solvent is to monitor its concentration over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).^{[2][12]}





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